4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. This compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its diverse biological activities, particularly in medicinal chemistry. The presence of the morpholine moiety enhances its potential as a pharmaceutical agent by improving solubility and bioavailability.
The synthesis and characterization of 4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine have been documented in various scientific literature, including studies focusing on the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives and their biological evaluations. Notably, research has highlighted its potential applications in cancer therapy and other therapeutic areas due to its structural properties and activity profiles.
This compound can be classified as:
The synthesis of 4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine typically involves several key steps:
The improved synthesis method described in recent literature emphasizes operational simplicity and practicality, achieving significant yields (up to 31%) through optimized reaction conditions . Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed for characterization and confirmation of the synthesized compound.
The compound can participate in various chemical reactions due to its functional groups:
The reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity. For instance, reactions with amines can lead to the formation of more complex derivatives.
The mechanism of action for 4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is primarily associated with its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways.
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent activity against various cancer cell lines by interfering with kinase signaling pathways. The presence of the morpholine group may enhance binding affinity to target proteins due to increased solubility and conformational flexibility.
Spectroscopic techniques such as infrared spectroscopy (IR) and NMR provide insight into functional groups and molecular interactions. For example, characteristic IR bands may indicate functional groups such as amines or carbonyls within the structure.
4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine has potential applications in:
Research continues to explore its efficacy in various therapeutic contexts, making it a subject of interest in medicinal chemistry.
Palladium-catalyzed cross-coupling reactions are fundamental for constructing the pyrrolo[2,3-d]pyrimidine scaffold central to the target compound. The Suzuki-Miyaura reaction proves particularly effective for introducing aryl/heteroaryl groups at the C4 position prior to chlorination, using Pd(OAc)₂/XPhos catalytic systems that achieve >90% yield in model systems [1] [7]. Critical to success is the in situ reduction of Pd(II) pre-catalysts to active Pd(0) species, which requires precise ligand/base combinations to prevent phosphine oxidation or unintended substrate consumption. Optimized protocols employ primary alcohols like N-hydroxyethyl pyrrolidone (HEP) as reducing co-solvents with Cs₂CO₃ base, generating the active catalyst while maintaining ligand integrity [7]. For C-N bond formation between the pyrrolopyrimidine core and morpholine-containing sidechains, Buchwald-Hartwig amination demonstrates superior efficiency. Studies show that RuPhos or SPhos ligands combined with Pd₂(dba)₃ enable coupling of secondary amines like morpholine with 4,7-dihalopyrrolopyrimidines at 80–100°C, achieving 75–92% yield with <2% homocoupling byproducts [7].
Table 1: Performance of Catalytic Systems for Pyrrolo[2,3-d]pyrimidine Functionalization
Reaction Type | Catalyst/Ligand | Base/Solvent | Yield (%) | Selectivity Issues |
---|---|---|---|---|
Suzuki-Miyaura (C4-arylation) | Pd(OAc)₂/XPhos | Cs₂CO₃/DMF-HEP | 90-95 | <5% dehalogenation |
Buchwald-Hartwig (C7-amination) | Pd₂(dba)₃/RuPhos | NaO^tBu/toluene | 85-92 | <2% diarylation |
Reductive Amination | NaBH₃CN/MeOH | AcOH buffer | 78 | Over-reduction (<8%) |
Microwave irradiation significantly accelerates key steps in the synthesis of 4-(2-(4-chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine, particularly Pd-catalyzed couplings and heterocycle formation. In the critical C-N bond formation between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2-morpholinoethyl halides, microwave promotion at 110–130°C reduces reaction times from 24–48 hours to 15–45 minutes while improving yields by 15–30% [7]. This enhancement stems from rapid, uniform heating that suppresses thermal decomposition pathways and minimizes byproduct formation. Dielectric heating also facilitates regioselective ring closures during pyrrolopyrimidine core assembly. For example, cyclocondensation of 4-aminopyrazoles with α,β-unsaturated carbonyls under microwave irradiation achieves near-quantitative conversion with <3% regioisomeric contamination, compared to 15–20% impurities in conventional thermal methods [1] [6]. Solvent dielectric properties critically influence outcomes; high microwave-absorbing solvents like DMF or NMP enable precise temperature control, whereas low-absorbing solvents (toluene, dioxane) require addition of ionic liquids or graphite particles to achieve equivalent efficiency [7].
Table 2: Microwave Optimization Parameters for Key Synthetic Steps
Reaction Step | Temp (°C) | Time (min) | Solvent | Yield Thermal/MW (%) | Byproduct Reduction |
---|---|---|---|---|---|
Pyrrolopyrimidine cyclization | 150 | 20 | DMF | 68 → 94 | Regioisomers: 18% → 2% |
C7-alkylation | 130 | 15 | NMP | 71 → 89 | Dialkylation: 15% → 4% |
Morpholine installation | 110 | 30 | t-BuOH/H₂O | 65 → 82 | Dechlorination: 9% → <1% |
The C4-chloro substituent in pyrrolo[2,3-d]pyrimidines displays exceptional reactivity toward nucleophilic aromatic substitution (SNAr), enabling selective derivatization while preserving the morpholine-ethyl sidechain. Kinetic studies demonstrate that 4-chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes SNAr with primary amines at rates 50-fold faster than its 4-unsubstituted analog, attributable to the electron-withdrawing effect of chlorine activating the C4 position toward nucleophilic attack [1] [8]. This reactivity differential allows sequential functionalization where amines selectively displace chlorine before other sites react. Heterocyclic amines (piperazine, morpholine) exhibit enhanced nucleophilicity under SNAr conditions, achieving >95% conversion within 2 hours at 60°C in DMSO, whereas aliphatic amines require 80–100°C for equivalent efficiency [6]. Computational modeling reveals the chlorine substitution significantly lowers the LUMO energy (-2.1 eV vs. -1.3 eV in unsubstituted analog), facilitating charge transfer during the addition-elimination mechanism. The morpholine-ethyl sidechain at N7 further enhances C4 reactivity through inductive polarization, without participating in competing reactions due to the saturated linkage [8].
The morpholine moiety in 4-(2-(4-chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine significantly influences solubility, basicity, and metabolic stability. As a saturated heterocycle with an endocyclic oxygen and nitrogen, morpholine contributes a dipole moment of 1.55–1.65 D, enhancing aqueous solubility (logP reduction by 0.8–1.2 units compared to piperidine analogs) while maintaining moderate lipophilicity for membrane penetration [4] [10]. The nitrogen pKa (conjugate acid pKa = 8.36) permits salt formation under physiological pH, improving bioavailability. Crucially, morpholine’s electron-withdrawing ether oxygen reduces nitrogen nucleophilicity versus piperidine, diminishing undesired alkylation or acylation during synthesis [10]. Stability studies reveal morpholine-containing analogs resist oxidative metabolism 3–5 times longer than piperazine derivatives in liver microsomes, attributable to the absence of metabolically labile N-CH₂ groups adjacent to nitrogen [5] [10]. In the target compound, the ethylene tether between morpholine and pyrrolopyrimidine prevents conjugation effects, maintaining the heterocycle’s inherent stability while enabling free rotation for optimal target binding.
Multi-step syntheses of 4-(2-(4-chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine require judicious protecting group selection to balance reactivity and deprotection efficiency. For the morpholine nitrogen, tert-butoxycarbonyl (Boc) protection demonstrates superior performance over carbobenzyloxy (Cbz) or acetyl groups. Boc-morpholine derivatives undergo Pd-catalyzed coupling with 4,7-dichloropyrrolopyrimidine with <5% N-alkylation byproducts, whereas Cbz protection yields 15–20% undesired quaternary salts under identical conditions [5]. Acidolytic deprotection with 4M HCl/dioxane cleaves Boc with 98% efficiency without pyrrolopyrimidine ring degradation, while catalytic hydrogenation of Cbz risks over-reduction of the chloro substituent. For pyrrolopyrimidine N1 protection during C7 functionalization, triisopropylsilyl (TIPS) outperforms tert-butyldiphenylsilyl (TBDPS) groups. TIPS installation proceeds quantitatively at 25°C using TIPSCl/imidazole/DMF, and its steric bulk prevents O-silylation. Fluoride-mediated deprotection (TBAF/THF) achieves 95% yield with excellent compatibility with the morpholine moiety and chloro substituent [7]. Strategic implementation of orthogonal protection—Boc for morpholine and TIPS for pyrrolopyrimidine—enables sequential deprotection in a single pot using acidic then basic conditions, streamlining synthesis by eliminating intermediate purification [5].
Table 3: Protecting Group Performance in Multi-Step Synthesis
Functional Group | Protecting Group | Coupling Yield (%) | Deprotection Efficiency (%) | Key Advantage |
---|---|---|---|---|
Morpholine N | Boc | 92 | 98 (acid) | No competing reactions |
Morpholine N | Cbz | 78 | 90 (H₂/Pd-C) | Risk of chloro reduction |
Pyrrolopyrimidine N1 | TIPS | 95 | 95 (TBAF) | Steric selectivity |
Pyrrolopyrimidine N1 | Acetyl | 65 | 88 (NaOH) | Partial O-acetylation |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: